![molecular formula C16H17N3O4 B2354650 ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1203330-75-9](/img/structure/B2354650.png)
ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Herbicidal Activity
Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate's analogues have been explored for their potential in agricultural applications, particularly as herbicides. A study focused on a related compound, demonstrating its effectiveness against Barnyard grass in paddy rice fields, highlights the compound's utility in enhancing crop protection and yield (Tamaru et al., 1997). This suggests that this compound and its derivatives could be instrumental in the development of new, effective herbicides.
Antitumor and Antifolate Agents
Compounds related to this compound have been investigated for their potential as antitumor agents. For instance, 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines were synthesized and evaluated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, showing significant antitumor activity (Gangjee et al., 2009). These findings indicate the compound's derivatives could contribute to the development of new cancer treatments by targeting the folate pathway.
Antimicrobial Applications
Synthetic modifications of this compound have also shown promise in antimicrobial applications. A study reported the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting significant antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Hossan et al., 2012).
Mechanism of Action
Target of Action
The primary targets of ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate are currently unknown. This compound is structurally similar to pyrimidine, a basic unit of nucleic acids, suggesting it may interact with biological macromolecules .
Mode of Action
Without specific information on the compound’s targets, the exact mode of action remains unclear. Given its structural similarity to pyrimidine, it could potentially interfere with dna replication or rna transcription processes .
Biochemical Pathways
It may potentially affect pathways involving nucleic acid synthesis or metabolism due to its structural resemblance to pyrimidine .
Pharmacokinetics
Its solubility, molecular weight, and other physicochemical properties would influence its bioavailability .
properties
IUPAC Name |
ethyl 2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-16(22)12-6-4-5-7-13(12)18-14(20)9-19-10-17-11(2)8-15(19)21/h4-8,10H,3,9H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCAYDPKOVCEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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